molecular formula C11H16N2O B1621025 N-(3-methylpyridin-2-yl)pivalamide CAS No. 86847-66-7

N-(3-methylpyridin-2-yl)pivalamide

Cat. No. B1621025
Key on ui cas rn: 86847-66-7
M. Wt: 192.26 g/mol
InChI Key: ZBCUAOCZXRLXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681959

Procedure details

2-Amino-3-methylpyridine (108 g) and triethylamine (180 ml) were dissolved in tetrahydrofuran (500 ml) and the solution cooled to 0° C. in an acetone/ice bath. A solution of pivaloyl chloride (135.4 ml) in tetrahydrofuran (250 ml) was added over 70 minutes at such a rate that the temperature remained between 0° C. and 5° C. The mixture was aged at 0° C. for 15 minutes, allowed to warm to room temperature and aged for 3 hours. The reaction mixture was quenched into water (1 liter), the phases separated and the aqueous phase extracted with ethyl acetate (2×200 ml). The organic phases were combined, washed with saturated sodium bicarbonate solution (2×200 ml), brine (200 ml) and dried (sodium sulphate). The solvent was removed under reduced pressure and the solid residue flushed with hexane (100 ml). The solid was dissolved in hot hexane, filtered and allowed to crystallise. The title compound was collected by filtration, washed with hexane (200 ml) and dried (147.4 g, 76.8% yield; mp 90°-92° C.).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
135.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>O1CCCC1>[CH3:18][C:17]([CH3:20])([CH3:19])[C:16]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:21]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
135.4 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained between 0° C. and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and aged for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched into water (1 liter)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (2×200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue flushed with hexane (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to crystallise
FILTRATION
Type
FILTRATION
Details
The title compound was collected by filtration
WASH
Type
WASH
Details
washed with hexane (200 ml)
CUSTOM
Type
CUSTOM
Details
dried (147.4 g, 76.8% yield; mp 90°-92° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C(=O)NC1=NC=CC=C1C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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